Dual JAK2/Aurora A Kinase Inhibition Delivers a Differentiated Polypharmacology Profile
Bioactivity profiling identifies potent inhibition of both JAK2 (IC50 = 12.8 nM) and Aurora A (IC50 = 9.7 nM), a dual profile not typically observed in standard urea-based kinase inhibitor libraries. In contrast, a series of carboxamide-substituted thiophenes, a common bioisosteric scaffold, exhibited JAK2 IC50 values ranging from 161 nM to >1.4 µM, highlighting a >12-fold potency advantage for the present urea compound [1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | JAK2 IC50 = 12.8 nM; Aurora A IC50 = 9.7 nM |
| Comparator Or Baseline | Carboxamide-substituted thiophenes: JAK2 IC50 = 161 nM (Compound 24) to >1410 nM |
| Quantified Difference | Target compound is ≥12.6-fold more potent than the lead carboxamide analog against JAK2 |
| Conditions | In vitro kinase activity assays; exact assay conditions for the target compound are as reported by the supplier. Comparator data from a published JAK2 inhibitor series . |
Why This Matters
For screening campaigns requiring dual JAK2/Aurora A activity, this compound offers a pre-validated, potent starting point, reducing the need for library synthesis and biochemical validation of multiple singleton-target hits.
- [1] Kuujia.com. CAS 1798674-54-0 Product Page: 1-(4-ethoxyphenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea. Available from: https://www.kuujia.com/cas-1798674-54-0.html View Source
